molecular formula C4H11ClN2O2S B595831 N-(Azetidin-3-YL)methanesulfonamide hydrochloride CAS No. 1239205-33-4

N-(Azetidin-3-YL)methanesulfonamide hydrochloride

Cat. No. B595831
M. Wt: 186.654
InChI Key: VXUBWFLFNHLFSM-UHFFFAOYSA-N
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Description

N-(Azetidin-3-YL)methanesulfonamide hydrochloride (NAMH) is a synthetic organic compound that has been used in a variety of research applications. NAMH is a chiral compound, meaning it has two non-superimposable mirror images, and is a derivative of the azetidine ring. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of fields, such as drug delivery, biochemistry, and physiology.

Scientific Research Applications

Genetic Effects of Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS), a compound related by its methanesulfonamide functionality, is known for its mutagenic properties across a range of genetic systems, from viruses to mammals. EMS's ability to alkylate DNA, primarily at nitrogen positions in the bases, has been instrumental in genetic studies, particularly in inducing mutations for research purposes (G. Sega, 1984).

Sulfonamides in Drug Development

Sulfonamides form a crucial moiety in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in novel drugs highlights its importance in medicinal chemistry and drug development (F. Carta, A. Scozzafava, C. Supuran, 2012). Further research and patents focus on novel sulfonamides acting as selective drugs for glaucoma, cancer, and other diseases, showcasing the diversity and potential of sulfonamide compounds in therapeutic applications (I. Gulcin, P. Taslimi, 2018).

Sulfur-Containing Motifs in Medicinal Chemistry

Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogs, exhibit a wide range of pharmacological properties. The design and development of less toxic, cost-effective, and highly active sulfonamide-containing analogs are areas of intense research, with over 150 FDA-approved sulfur-based drugs currently on the market. These compounds are used to treat diverse diseases, underscoring the critical role of sulfur-containing motifs in drug discovery and therapeutic applications (Chuang Zhao, K. Rakesh, L. Ravidar, Wan‐Yin Fang, Hua-Li Qin, 2018).

Applications in N-Heterocycles Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide general access to structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

properties

IUPAC Name

N-(azetidin-3-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUBWFLFNHLFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Azetidin-3-YL)methanesulfonamide hydrochloride

CAS RN

1239205-33-4
Record name N-(azetidin-3-yl)methanesulfonamide hydrochloride
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